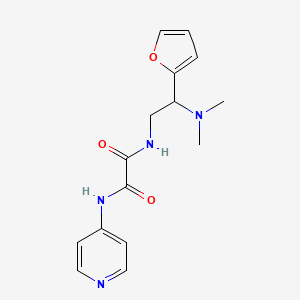![molecular formula C19H22N2 B2775020 N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine CAS No. 220158-68-9](/img/structure/B2775020.png)
N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine
Overview
Description
N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine: is a bicyclic amine compound characterized by its unique structure, which includes a nitrogen atom incorporated into a bicyclo[310]hexane ring system
Mechanism of Action
Target of Action
The primary targets of N,N-dibenzyl-3-azabicyclo[31It’s known that 3-azabicyclo[310]hexane (3-ABH) derivatives, to which this compound belongs, are often present in molecules capable of acting on various biological targets .
Mode of Action
The specific mode of action of N,N-dibenzyl-3-azabicyclo[31It’s known that 3-abh derivatives can interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
The exact biochemical pathways affected by N,N-dibenzyl-3-azabicyclo[313-abh derivatives are known to be involved in a variety of biochemical pathways, depending on their specific targets .
Result of Action
The molecular and cellular effects of N,N-dibenzyl-3-azabicyclo[313-abh derivatives are known to have a variety of effects, depending on their specific targets and modes of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the dibenzyl groups: This step often involves the use of benzyl halides in the presence of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives of the bicyclic amine.
Reduction: Reduced forms of the compound, potentially leading to the removal of benzyl groups.
Substitution: Substituted derivatives with various functional groups replacing the benzyl groups.
Scientific Research Applications
Chemistry: N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine is used as a building block in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology and Medicine: The compound’s unique structure makes it a candidate for studying its interactions with biological molecules, potentially leading to the development of new drugs or therapeutic agents.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Comparison with Similar Compounds
N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride: A hydrochloride salt form of the compound.
3-azabicyclo[3.1.0]hexan-6-amine: A simpler analog without the dibenzyl groups.
Uniqueness: this compound is unique due to the presence of the dibenzyl groups, which can influence its reactivity and interactions with other molecules. This makes it distinct from simpler analogs and other bicyclic amines.
Properties
IUPAC Name |
N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-3-7-15(8-4-1)13-21(14-16-9-5-2-6-10-16)19-17-11-20-12-18(17)19/h1-10,17-20H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGSINLHKLATBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N(CC3=CC=CC=C3)CC4=CC=CC=C4)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
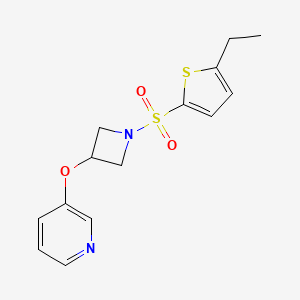
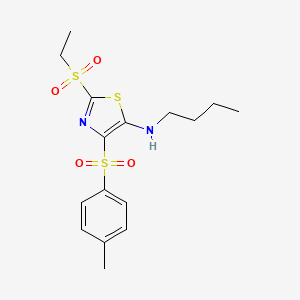
![4-(4-ethoxyphenyl)-6-(3-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2774942.png)


![2-(2H-1,3-benzodioxol-5-yl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2774945.png)
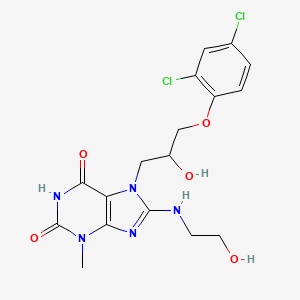

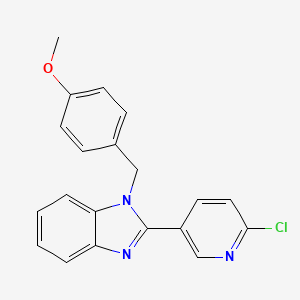
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2774952.png)
![6-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2774953.png)
![Methyl 1-[2-(methylamino)ethyl]-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B2774956.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2774957.png)
